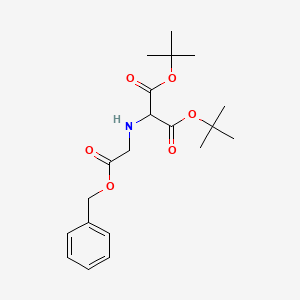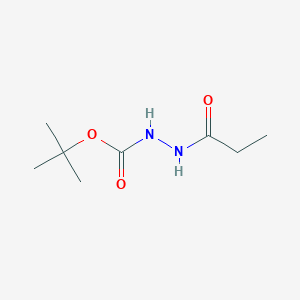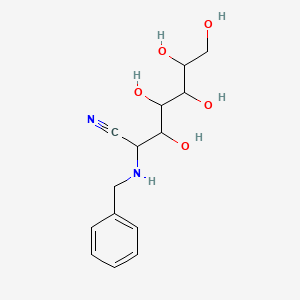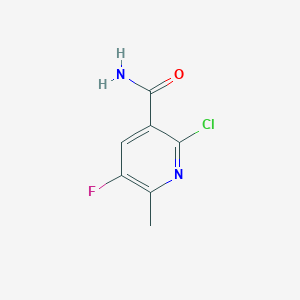
2-Chloro-5-fluoro-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-6-methylnicotinamide is a chemical compound with the molecular formula C7H6ClFN2O It is a derivative of nicotinamide, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methylnicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the reaction of 2-chloro-5-fluoro-6-methylnicotinic acid with appropriate reagents under controlled conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes multiple steps of purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-6-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted nicotinamide derivatives, carboxylic acids, and reduced amine compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-6-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide
- 2-Chloro-5-methylnicotinic acid
- 6-Chloro-2-(5-fluoro-2-methoxyphenyl)benzoic acid
Uniqueness
2-Chloro-5-fluoro-6-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H6ClFN2O |
|---|---|
Molekulargewicht |
188.59 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-3-5(9)2-4(7(10)12)6(8)11-3/h2H,1H3,(H2,10,12) |
InChI-Schlüssel |
VRZGJYILMDTLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
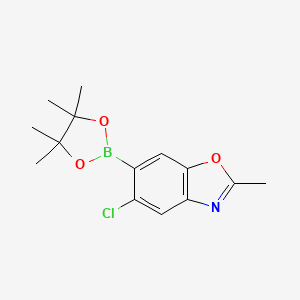


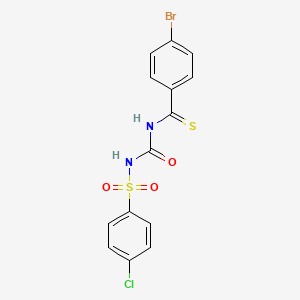
![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
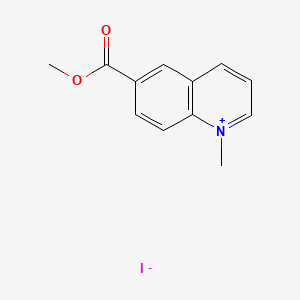
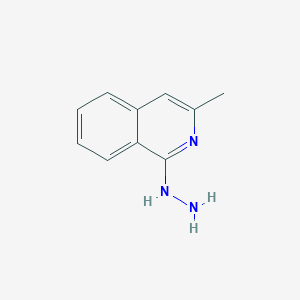
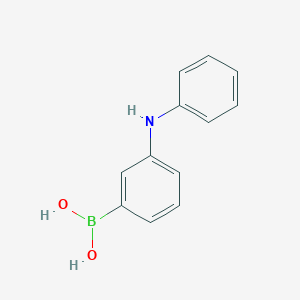
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
